molecular formula C4H10O B3044228 1-Butanol-2,2,3,3,4,4,4-D7 CAS No. 91732-68-2

1-Butanol-2,2,3,3,4,4,4-D7

Cat. No.: B3044228
CAS No.: 91732-68-2
M. Wt: 81.16 g/mol
InChI Key: LRHPLDYGYMQRHN-NCKGIQLSSA-N
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Description

This isotopic labeling makes it a valuable tool in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

1-Butanol-2,2,3,3,4,4,4-D7, also known as deuterated n-butanol, is a stable isotopic compound. It is an alcohol, which is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom . The primary targets of this compound are likely to be similar to those of other alcohols, which typically interact with various enzymes and cellular membranes .

Mode of Action

This can affect the structure and function of proteins and lipids in the cell membrane, leading to changes in cell behavior .

Biochemical Pathways

For example, alcohols can inhibit or enhance the activity of certain enzymes, leading to changes in the rates of metabolic reactions .

Pharmacokinetics

They are rapidly metabolized, often to carbon dioxide, which is the major metabolite . The rate of metabolism can influence the bioavailability of the alcohol, affecting its distribution, duration of action, and potential for toxicity .

Result of Action

Effects can range from changes in cell membrane fluidity and permeability to alterations in enzyme activity and gene expression .

Action Environment

For example, certain substances can enhance or inhibit the metabolism of alcohols, affecting their pharmacokinetics and pharmacodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanol-2,2,3,3,4,4,4-D7 can be synthesized through the deuteration of 1-butanol. This process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions to ensure complete deuteration without degrading the butanol structure.

Industrial Production Methods: The industrial production of this compound follows a similar approach but on a larger scale. The process involves the hydroformylation of propene to produce butyraldehyde, which is then hydrogenated to form 1-butanol. The final step involves the deuteration of 1-butanol using deuterium oxide .

Chemical Reactions Analysis

Types of Reactions: 1-Butanol-2,2,3,3,4,4,4-D7 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to butanal or butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to butane using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions to form butyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.

Major Products:

    Oxidation: Butanal, butanoic acid.

    Reduction: Butane.

    Substitution: Butyl chloride, butyl acetate.

Scientific Research Applications

1-Butanol-2,2,3,3,4,4,4-D7 is extensively used in scientific research due to its unique properties:

    NMR Spectroscopy: The deuterium atoms simplify the NMR spectra, allowing for better resolution and identification of molecular structures.

    Protein-Ligand Interactions: It is used to study interactions between proteins and ligands by selectively locking the signal from bulk solvent molecules.

    Membrane Dynamics: It helps in studying the fluidity and order within biological membranes.

    Isotopic Labeling: It is used to synthesize isotopically labeled compounds for various studies.

Comparison with Similar Compounds

1-Butanol-2,2,3,3,4,4,4-D7 is unique due to its deuterium labeling. Similar compounds include:

    1-Butanol: The non-deuterated form, commonly used as a solvent and in chemical synthesis.

    2-Butanol: A secondary alcohol with different physical and chemical properties.

    tert-Butanol: A tertiary alcohol with distinct reactivity and applications.

The uniqueness of this compound lies in its isotopic labeling, which makes it invaluable for NMR spectroscopy and other research applications.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptadeuteriobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHPLDYGYMQRHN-NCKGIQLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butanol-2,2,3,3,4,4,4-D7
Reactant of Route 2
1-Butanol-2,2,3,3,4,4,4-D7
Reactant of Route 3
1-Butanol-2,2,3,3,4,4,4-D7
Reactant of Route 4
1-Butanol-2,2,3,3,4,4,4-D7
Reactant of Route 5
1-Butanol-2,2,3,3,4,4,4-D7
Reactant of Route 6
1-Butanol-2,2,3,3,4,4,4-D7

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